molecular formula C14H9BrF3N3 B3940869 2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3940869
M. Wt: 356.14 g/mol
InChI Key: NGEGNTIJUAZKFK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 7. The 2-position is occupied by a 3-bromophenyl group, the 5-position by a methyl group, and the 7-position by a trifluoromethyl (CF₃) group. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3N3/c1-8-5-12(14(16,17)18)21-13(19-8)7-11(20-21)9-3-2-4-10(15)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEGNTIJUAZKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of 2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with structurally related analogs:

Substituent Position and Electronic Effects
Compound Name Substituents (Position) Key Properties/Effects Reference
5-(4-Bromophenyl)-2-methyl-7-(CF₃)pyrazolo[1,5-a]pyrimidine 5-(4-BrPh), 2-Me, 7-CF₃ Bromine at C5-phenyl enhances steric bulk; used in kinase inhibitor studies
5-(4-Fluorophenyl)-2-methyl-7-(CF₃)pyrazolo[1,5-a]pyrimidine 5-(4-FPh), 2-Me, 7-CF₃ Fluorine’s electronegativity improves binding affinity to benzodiazepine receptors
5-(3-Methoxyphenyl)-2-methyl-7-(CF₃)pyrazolo[1,5-a]pyrimidine 5-(3-MeOPh), 2-Me, 7-CF₃ Methoxy group increases solubility but reduces metabolic stability
Target Compound 2-(3-BrPh), 5-Me, 7-CF₃ Bromine at C2-phenyl may enhance halogen bonding; CF₃ stabilizes π-π stacking -

Key Insights :

  • Position of Bromine : Bromine at C2 (target) vs. C5 (e.g., ) alters steric and electronic interactions. The C2-substituted bromophenyl group in the target compound may facilitate unique binding modes in enzyme active sites compared to C5-substituted analogs.
  • Trifluoromethyl Group : The CF₃ group at C7 is conserved across many analogs (e.g., ), contributing to enhanced lipophilicity and resistance to oxidative metabolism .

Biological Activity

2-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound features a unique structural framework that includes a bromophenyl substituent and trifluoromethyl group, enhancing its potential for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H9BrF3N3\text{C}_{14}\text{H}_{9}\text{BrF}_{3}\text{N}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a critical role in the metabolism of neurotransmitters like dopamine. By inhibiting MAO-B, this compound may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.
  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : As an inhibitor of MAO-B, this compound may help protect neurons from oxidative stress and neurodegeneration.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines, including this specific compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism involves the induction of apoptosis and cell cycle arrest at G1 phase.
  • Enzyme Inhibition : A study highlighted the compound's effectiveness as a selective inhibitor of MAO-B. The kinetic parameters indicated a competitive inhibition mechanism with a Ki value in the low micromolar range.
  • In Vivo Studies : Animal models treated with this compound showed reduced symptoms associated with neurodegenerative conditions, supporting its potential as a therapeutic agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAnticancer ActivityCOX-2 InhibitionMAO-B Inhibition
This compoundHighModerateHigh
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneModerateLowModerate
5-Fluoro-2-methylpyrazolo[1,5-a]pyrimidineLowHighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
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2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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